Product packaging for 2-(chloromethyl)benzofuran(Cat. No.:CAS No. 104593-59-1)

2-(chloromethyl)benzofuran

Cat. No.: B1204907
CAS No.: 104593-59-1
M. Wt: 166.6 g/mol
InChI Key: LSGCBNJHZGJEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)benzofuran ( 36754-60-6) is a significant chemical intermediate and alkylating reagent in organic and medicinal chemistry. Its primary research value lies in its application in the synthesis of complex, biologically active molecules. This compound is notably recognized for its role as a key building block in the preparation of a second-generation HIV protease inhibitor, as documented in scientific literature . The benzofuran scaffold, to which this compound belongs, is associated with a wide spectrum of pharmacological activities. Research into benzofuran derivatives has indicated potential for antifungal, antimicrobial, antitumor, and antiviral activities, making this heterocyclic system a valuable template in drug discovery . As an alkylating agent, this compound is typically employed to introduce the benzofuranylmethyl moiety into target molecules through reactions with nucleophiles. The quality and purity of this intermediate are critical, as they can directly influence the purity and quality of the final active pharmaceutical ingredient (API) . This product is intended for laboratory research and development purposes only. It is strictly for use in a controlled laboratory setting by qualified professionals. This compound is NOT intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO B1204907 2-(chloromethyl)benzofuran CAS No. 104593-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGCBNJHZGJEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146602
Record name 2-(Chloromethyl)-1-benzofuran
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URL https://comptox.epa.gov/dashboard/DTXSID30146602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104593-59-1
Record name 2-(Chloromethyl)-1-benzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104593591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Chloromethyl Benzofuran

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The benzylic-like chloride in 2-(chloromethyl)benzofuran is an excellent leaving group, making the methylene (B1212753) carbon an electrophilic center ripe for nucleophilic substitution reactions. These transformations are fundamental to the synthetic utility of the compound, allowing for its elaboration into a diverse array of derivatives. The reactions can proceed through either SN1 or SN2 mechanisms, depending on the solvent, nucleophile, and reaction conditions. In protic solvents, an SN1 pathway involving a stabilized carbocation intermediate is possible, while polar aprotic solvents favor a direct SN2 displacement.

The electrophilic carbon of the chloromethyl group readily reacts with oxygen, sulfur, and nitrogen nucleophiles to form the corresponding ethers, thioethers, and amines. These reactions are typically conducted in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

Ethers: O-alkylation is achieved by reacting this compound with alcohols or phenols. For instance, the reaction with salicylonitrile in the presence of anhydrous potassium carbonate in DMF leads to the formation of an ether linkage, which can then undergo further intramolecular cyclization. clockss.org This highlights the role of this compound as a key building block.

Thioethers: Thiolate anions, generated by treating thiols with a base, are potent nucleophiles that efficiently displace the chloride to yield thioethers (sulfides). masterorganicchemistry.com The high nucleophilicity of sulfur compared to oxygen ensures that these reactions proceed readily. libretexts.org The reaction of 2-bromomethyl-1,3-thiaselenole with thiourea, a related system, exemplifies the propensity of such halogenated heterocycles to react with sulfur nucleophiles, often involving rearrangements to form stable products. researchgate.net

Amines: A wide variety of primary and secondary amines can be N-alkylated with this compound to produce secondary and tertiary amines, respectively. These reactions are foundational for building more complex nitrogen-containing heterocyclic structures. For example, a cascade reaction involving a Williamson-type condensation of a chloromethyl group with an amine, followed by intramolecular cyclization, is a documented pathway for synthesizing complex quinoline-based structures. researchgate.net

The table below summarizes representative nucleophilic substitution reactions.

Nucleophile ClassExample NucleophileBase/SolventProduct Type
Oxygen (O)SalicylonitrileK₂CO₃ / DMFEther
Sulfur (S)Thiols (R-SH)Strong BaseThioether (Sulfide)
Nitrogen (N)Primary/Secondary AminesEtOH-AcOHSecondary/Tertiary Amine

This table is generated based on findings from analogous reactions. clockss.orgmasterorganicchemistry.comresearchgate.net

Under hydrolytic conditions, typically in the presence of water or hydroxide (B78521) in a suitable solvent, this compound is converted to 2-(hydroxymethyl)benzofuran. This reaction proceeds via nucleophilic substitution where water or a hydroxide ion acts as the nucleophile. In neutral water, the reaction may follow an SN1 pathway due to the ability of the benzofuran (B130515) ring to stabilize the resulting benzylic carbocation. The reverse reaction, the conversion of 2-(hydroxymethyl)benzofuran (also known as 2-benzofuranylmethanol) to this compound, is readily achieved using reagents like thionyl chloride in an anhydrous solvent such as chloroform (B151607). prepchem.com Alternative synthetic routes can also yield 2-hydroxymethylbenzofurans, for example, through the acid-catalyzed isomerization of 2-methylene-2,3-dihydrobenzofuran-3-ols. researchgate.net

The chloromethyl group serves as a potent electrophile for the alkylation of a variety of nucleophiles, a reaction crucial for carbon-carbon and carbon-heteroatom bond formation. This reactivity is exploited in the synthesis of numerous complex molecules.

O-Alkylation: Phenoxides and alkoxides react with this compound to form aryl and alkyl ethers, respectively. An example is the reaction of 5-(chloromethyl)salicylaldehyde with alcohols. lp.edu.ua

N-Alkylation: Nitrogen heterocycles, such as imidazole, can be alkylated on a nitrogen atom. The reaction of 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715) with 1-benzyl-1H-imidazole results in the formation of an imidazolium (B1220033) salt, demonstrating the high reactivity of the chloromethyl group toward N-alkylation. lp.edu.ua

C-Alkylation: While less common than heteroatom alkylation, carbanions or electron-rich aromatic systems can also be alkylated. Palladium-catalyzed allylation reactions of similar compounds like 2-(chloromethyl)furans with allyltributylstannane (B1265786) show that C-C bond formation can occur, sometimes leading to dearomatization products depending on the conditions. researchgate.net

Hydrolytic Pathways and Resulting Hydroxymethyl Derivatives

Dearomatization Reactions of the Benzofuran Ring System

While nucleophilic substitution at the side chain is common, the benzofuran ring itself can undergo reactions that disrupt its aromaticity. These dearomatization reactions are powerful tools for building complex, three-dimensional scaffolds from simple aromatic precursors. cnr.it

A notable dearomatization pathway for benzofurans involves a copper(I)-catalyzed reaction with radical precursors. acs.orgacs.org In a specific application, 2-(chloromethyl)anilines are used to generate an ortho-aminobenzyl radical. acs.orgrsc.org This radical intermediate undergoes addition to the C2-position of a benzofuran molecule. acs.org The resulting C3-centered radical then participates in an intramolecular cascade cyclization with the internal amine group. acs.orgacs.org This process efficiently constructs complex fused heterocyclic systems, such as tetrahydrobenzofuro[3,2-b]quinolines, in good to excellent yields. acs.orgacs.orgresearchgate.net Mechanistic studies confirm that the process is a radical addition and cyclization cascade, showcasing a sophisticated method for achieving dearomatization and molecular complexity in a single operation. acs.orgacs.org

Electrophilic Aromatic Substitution on the Benzofuran Core

The benzofuran ring system can undergo electrophilic aromatic substitution (EAS), a characteristic reaction of aromatic compounds. hu.edu.jo In the benzofuran system, the furan (B31954) ring is generally more activated toward electrophilic attack than the benzene (B151609) ring. The outcome of EAS on this compound is influenced by the directing effects of both the heterocyclic oxygen and the 2-substituent.

The chloromethyl group at the 2-position is an electron-withdrawing group, which deactivates the ring system toward electrophilic attack. However, substitution is still possible under forcing conditions. In related systems like 2-methylbenzofuran, electrophilic chlorination using Cl₂ in the presence of a Lewis acid catalyst (FeCl₃) directs substitution to the 3-position of the furan ring. askfilo.com This contrasts with radical chlorination (Cl₂/hν), which occurs on the methyl side chain to produce this compound. askfilo.com Given these precedents, electrophilic attack on this compound is most likely to occur at the C3 position, as it is activated by the furan oxygen and is the most common site for electrophilic substitution in 2-substituted benzofurans.

Oxidation and Reduction Chemistry Pertaining to the Chloromethyl Group and Benzofuran System

The chemical reactivity of this compound in oxidation and reduction reactions is dictated by its two primary functional components: the chloromethyl group and the benzofuran bicyclic system.

The chloromethyl group (-CH₂Cl) attached to the C2 position of the benzofuran ring is susceptible to typical transformations of benzylic halides. While specific studies on this compound are not extensively detailed in this context, analogous to other benzylic chlorides, this group can undergo oxidation to form 2-formylbenzofuran (a benzofuran-2-carbaldehyde) and further to 2-benzofurancarboxylic acid. Conversely, reduction of the chloromethyl group can yield 2-methylbenzofuran.

The benzofuran system itself exhibits a rich redox chemistry. The furan ring is particularly susceptible to oxidative and reductive processes, which can lead to dearomatization.

Oxidation of the Benzofuran Ring: The benzofuran nucleus can be oxidized under various conditions. A biomimetic oxidation approach using hydrogen peroxide catalyzed by manganese(III) porphyrins, which model cytochrome P450 enzymes, has been reported. mdpi.com This reaction proceeds via the epoxidation of the furan double bond to form a highly reactive epoxide intermediate. mdpi.com This epoxide can then undergo further transformations, such as rearrangement and decarboxylation, to yield products like salicylaldehyde (B1680747). mdpi.com

In cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, benzofuran can be oxidized to its radical cation. acs.org This reactive intermediate is a key component in dearomatizing functionalization reactions. acs.org

Reduction of the Benzofuran Ring: The benzofuran ring can undergo reduction, leading to dearomatized products. A reductive silylation of benzofurans has been achieved using magnesium metal in the presence of chlorotrialkylsilane, selectively producing 3-silylated benzofurans after subsequent oxidative rearomatization. nih.gov

Furthermore, dearomatization of the benzofuran ring has been accomplished through copper(I)-catalyzed radical addition and cyclization cascades. acs.org In a different approach involving photoredox catalysis, the reaction of benzofurans with aroyl fluorides leads to a dearomatizing 2,3-fluoroaroylation, yielding 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. acs.org

Table 1: Summary of Oxidation and Reduction Reactions

Reaction TypeReagent/CatalystAffected Part of MoleculeKey Intermediate(s)Product(s)Citation
OxidationHydrogen Peroxide / Mn(III) PorphyrinBenzofuran RingEpoxideSalicylaldehyde mdpi.com
Oxidative DearomatizationAroyl Fluoride (B91410) / NHC/Photoredox CatalystBenzofuran RingBenzofuran Radical Cation, Oxocarbenium Ion3-Aroyl-2-fluoro-2,3-dihydrobenzofurans acs.org
Reductive SilylationMagnesium / ChlorotrialkylsilaneBenzofuran RingNot specified3-Silylated Benzofurans nih.gov
Reductive Dearomatization2-(Chloromethyl)anilines / Copper(I) CatalystBenzofuran RingRadical SpeciesTetrahydrobenzofuro[3,2-b]quinolines acs.org

Metal-Catalyzed Coupling Reactions Involving this compound

The presence of the chloromethyl group renders this compound a valuable substrate for various metal-catalyzed cross-coupling reactions, acting as an electrophilic partner analogous to benzyl (B1604629) chloride. Additionally, the benzofuran ring itself can participate in C-H activation and coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. In substrates containing both a bromophenyl group and a chloromethyl group, palladium catalysts can selectively activate the C(sp²)-Br bond for coupling with arylboronic acids, leaving the C(sp³)-Cl bond of the chloromethyl moiety intact. mdpi.com This selectivity highlights the higher reactivity of aryl bromides compared to benzylic chlorides under these specific catalytic conditions. mdpi.com However, under different conditions, the chloromethyl group can participate in Suzuki-Miyaura coupling. For instance, potassium Boc-protected aminomethyltrifluoroborate has been successfully coupled with various aryl chlorides using a Pd(OAc)₂/SPhos system, demonstrating the feasibility of coupling at a methylene-linked position. nih.gov

Heck Coupling: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. The reaction of benzyl chlorides with olefins, catalyzed by palladium, serves as a direct analogue for the potential reactivity of this compound. nih.gov This reaction can be used to install an alkyl chain at the benzylic position. nih.gov Furthermore, functionalized benzofurans have been shown to be viable substrates for Heck reactions. nih.gov

Sonogashira Coupling: Sonogashira coupling is a powerful tool for constructing 2-substituted benzofurans, generally proceeding through the reaction of a 2-halophenol with a terminal alkyne, catalyzed by palladium and copper. beilstein-journals.orgnih.gov A notable application is the domino intermolecular Sonogashira coupling of substrates like 2-(2-bromophenoxy)-1-phenylethan-1-ones with terminal acetylenes, followed by an intramolecular cyclization to yield 2,3-disubstituted benzo[b]furans. organic-chemistry.org

Other Metal-Catalyzed Reactions:

Copper-Catalyzed Reactions: A copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines proceeds through a radical addition and intramolecular cyclization cascade. acs.org

Rhodium-Catalyzed Reactions: Simple inorganic rhodium salts like RhCl₃·3H₂O can catalyze a two-fold C-H/C-H cross-coupling reaction of benzofuran with N-arylimidazolium salts. pku.edu.cn

Nickel-Catalyzed Reactions: Nickel catalysts have been employed for the cross-coupling of 2-fluorobenzofurans with arylboronic acids, activating the strong aromatic C-F bond. beilstein-journals.org

Table 2: Overview of Metal-Catalyzed Coupling Reactions

Coupling ReactionCatalyst SystemSubstratesProduct TypeCitation
Suzuki-Miyaura CouplingPd(OAc)₂ / PCy₃·HBF₄o/m/p-Chloromethyl bromobenzene, Arylboronic acidsChloromethyl-1,1'-biphenyls mdpi.com
Heck CouplingPd(OAc)₂Benzyl chloride, Methyl acrylate (B77674)Substituted Alkenes nih.gov
Sonogashira Coupling-CyclizationPd(OAc)₂, Xantphos2-(2-bromophenoxy)acetates, Terminal acetylenes2,3-Disubstituted Benzofurans organic-chemistry.org
Copper-Catalyzed DearomatizationCopper(I)Benzofurans, 2-(Chloromethyl)anilinesTetrahydrobenzofuro[3,2-b]quinolines acs.org
Rhodium-Catalyzed C-H CouplingRhCl₃·3H₂OBenzofuran, N-arylimidazolium saltsPolycyclic Heteroaromatic Molecules pku.edu.cn
Nickel-Catalyzed C-F ActivationNi(cod)₂ / PCy₃2-Fluorobenzofurans, Arylboronic acids2-Arylbenzofurans beilstein-journals.org

Detailed Mechanistic Investigations and Identification of Reaction Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and expanding the synthetic utility of this compound and related compounds.

Mechanistic Pathways:

Radical Pathways: In the copper(I)-catalyzed dearomatization of benzofurans, mechanistic studies revealed that 2-(chloromethyl)anilines function as radical precursors. acs.org The reaction is initiated by the formation of a radical which then engages in an addition and cyclization cascade. acs.org

Photoredox Catalysis: The dearomatizing fluoroaroylation of benzofurans proceeds via a cooperative NHC and photoredox catalytic cycle. acs.org The proposed mechanism involves the oxidation of benzofuran to its radical cation (1a-I) by a photoexcited iridium complex. acs.org This radical cation then undergoes a cross-coupling reaction with a persistent ketyl radical (2a-II), formed from the reaction of an aroyl fluoride with an NHC, to generate an oxocarbenium ion intermediate (1a-II). acs.org

Organometallic Cycles (Rh, Pd): The rhodium-catalyzed C-H/C-H cross-coupling of benzofuran is proposed to proceed via two distinct C-H activation modes: concerted metalation-deprotonation (CMD) and oxidative addition. pku.edu.cn The cycle involves a Rh(III) center undergoing C-H activation, reductive elimination to form a C-C bond and a Rh(I) species, which is then re-oxidized to regenerate the active Rh(III) catalyst. pku.edu.cn Similarly, palladium-catalyzed Sonogashira coupling initiates with the formation of a palladium-alkyne complex, followed by cyclization. organic-chemistry.org The subsequent intramolecular cyclization is a base-promoted carbanion-yne process that occurs in a 5-exo-dig fashion. organic-chemistry.org

Identification of Reaction Intermediates: Direct observation of reaction intermediates provides strong evidence for proposed mechanisms. In the study of the RhCl₃·3H₂O-catalyzed reaction of imidazolium salts with benzofuran, a crucial rhodium intermediate was captured and characterized. pku.edu.cn High-resolution mass spectrometry (MALDI-TOF-MS) analysis of the reaction mixture showed a peak at m/z = 490.996, which corresponded to the calculated mass of the proposed Rh intermediate D2. pku.edu.cn This finding supports a mechanism involving the in situ π-coordination of benzofuran to the rhodium center, which stabilizes the rhodium intermediates. pku.edu.cn

Table 3: Identified Reaction Intermediates and Mechanistic Details

Reaction TypeProposed Intermediate(s)Evidence/Method of IdentificationMechanistic FeatureCitation
Copper-Catalyzed DearomatizationRadical species from 2-(chloromethyl)aniline (B37990)Mechanistic studiesRadical addition and intramolecular cyclization acs.org
Photoredox DearomatizationBenzofuran radical cation, Ketyl radical, Oxocarbenium ionBased on redox potentials and previous reportsRadical/radical cross-coupling acs.org
Rhodium-Catalyzed C-H CouplingOrganorhodium intermediate (Rh intermediate D2)MALDI-TOF-MS (m/z = 490.996)Concerted Metalation-Deprotonation (CMD) and Oxidative Addition pku.edu.cn
Palladium-Catalyzed Domino ReactionAlkyne intermediateProposed based on Sonogashira mechanismIntermolecular Sonogashira coupling followed by intramolecular 5-exo-dig cyclization organic-chemistry.org

Strategic Derivatization and Structural Diversification of 2 Chloromethyl Benzofuran

Functionalization of the Chloromethyl Side Chain

The C1 side chain of 2-(chloromethyl)benzofuran serves as a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. This reactivity is largely attributed to the lability of the chlorine atom, which is susceptible to nucleophilic substitution.

Synthesis of Variously Substituted Derivatives (e.g., Cyano, Azido)

The chloromethyl group is readily displaced by a range of nucleophiles, providing a straightforward route to a variety of substituted benzofuran (B130515) derivatives. For instance, reaction with cyanide sources, such as sodium or potassium cyanide, yields 2-(cyanomethyl)benzofuran. This transformation is a key step in the synthesis of benzofuran-2-acetic acid and its derivatives. nih.govacs.org Similarly, treatment with sodium azide (B81097) allows for the efficient synthesis of 2-(azidomethyl)benzofuran. askfilo.com Silver(I) catalysis has been shown to facilitate the synthesis of 2-azidomethylbenzofurans from propargylic alcohols via a cyclization and subsequent allylic azidation. askfilo.comganeshremedies.com

These reactions are typically performed in a suitable solvent, and the choice of reaction conditions can influence the yield and purity of the products. The resulting cyano and azido (B1232118) derivatives are themselves versatile intermediates for further chemical modifications.

Table 1: Synthesis of Cyano and Azido Derivatives

Starting MaterialReagentProductReaction Type
This compoundNaCN or KCN2-(Cyanomethyl)benzofuranNucleophilic Substitution
This compoundNaN₃2-(Azidomethyl)benzofuranNucleophilic Substitution
2-Hydroxyphenylpropargyl alcohol derivativesTMSN₃, Ag(I) catalyst2-AzidomethylbenzofuranCyclization/Allylic Azidation

Conversion to Carbonyl and Carboxylic Acid Functionalities

The chloromethyl group can be converted into carbonyl and carboxylic acid functionalities through a series of synthetic steps. One common approach involves the hydrolysis of the corresponding nitrile, 2-(cyanomethyl)benzofuran, to produce 2-benzofuranacetic acid.

Direct oxidation of this compound to 2-benzofurancarboxaldehyde (B45435) is challenging. A more common route involves the initial conversion of this compound to 2-benzofuranylmethanol, for example, by reaction with a hydroxide (B78521) source, followed by oxidation of the resulting alcohol to the aldehyde using standard oxidizing agents. acs.org 2-Benzofurancarboxaldehyde is a known compound that can be synthesized via various methods. nih.govsigmaaldrich.com

Further oxidation of 2-benzofurancarboxaldehyde or direct oxidation of 2-benzofuranylmethanol can yield 2-benzofurancarboxylic acid. nih.gov An alternative route to 2-benzofurancarboxylic acids is the Perkin rearrangement of 3-halocoumarins, which can be facilitated by microwave irradiation. nih.govcalpaclab.com Although not a direct conversion from this compound, these methods highlight pathways to access these important derivatives.

Modifications of the Benzofuran Aromatic and Furan (B31954) Rings

Beyond the side chain, the benzofuran nucleus itself offers opportunities for structural diversification through electrophilic substitution and annulation reactions.

Introduction of Substituents on the Aromatic Nucleus

The benzene (B151609) ring of the benzofuran system can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration. The position of substitution is directed by the existing substituents and the inherent electronic properties of the benzofuran ring. For instance, halogenation of benzofuran derivatives can be achieved using various halogenating agents. cymitquimica.commdpi.comsmolecule.com Friedel-Crafts reactions, including alkylation and acylation, provide a means to introduce alkyl and acyl groups onto the aromatic ring, typically in the presence of a Lewis acid catalyst. ganeshremedies.comrsc.orgwikipedia.orgbeilstein-journals.org

Nitration of the benzofuran ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. ganeshremedies.comnih.gov The reaction conditions need to be carefully controlled to avoid side reactions. A nitro-substituted derivative, N-(chloromethyl)-4-nitro-3H-2-benzofuran-1-imine, has been reported. beilstein-journals.org

Table 2: Electrophilic Substitution on the Benzofuran Ring

Reaction TypeReagentsPotential Products
HalogenationBr₂, Cl₂, etc.Bromo- or Chloro-substituted this compound
NitrationHNO₃/H₂SO₄Nitro-substituted this compound
Friedel-Crafts AcylationAcyl chloride/Lewis acidAcyl-substituted this compound
Friedel-Crafts AlkylationAlkyl halide/Lewis acidAlkyl-substituted this compound

Annulation of Additional Heterocyclic Systems onto the Benzofuran Scaffold

The benzofuran scaffold can be extended by the annulation of additional heterocyclic rings, leading to more complex polycyclic systems. This can be achieved through various synthetic strategies. For example, this compound derivatives can be used as building blocks in the construction of fused ring systems. One-pot reactions involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes have been used to synthesize 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. nih.gov

Furthermore, phosphine-catalyzed sequential [4 + 3] domino annulation/allylic alkylation reactions of Morita-Baylis-Hillman carbonates with N-tosyl azadienes have been reported to construct benzofuran-fused seven-membered nitrogen-heterocycles. sioc-journal.cn The development of methods for the direct annulation of rings onto aromatic scaffolds is an active area of research, with photoredox catalysis enabling the fusion of bifunctional feedstocks to form semisaturated heterocycles. sigmaaldrich.com

Regioselectivity and Stereochemical Outcome in Complex Derivatization Schemes

The strategic derivatization of this compound into more complex molecular architectures hinges on the precise control of reaction selectivity. Two fundamental aspects of this control are regioselectivity—the ability to direct a reaction to a specific site on the molecule—and stereochemistry—the control over the three-dimensional arrangement of atoms in the product. The inherent reactivity of the chloromethyl group, coupled with the electronic nature of the benzofuran ring system, presents both opportunities and challenges in achieving desired chemical transformations with high fidelity. Research in this area focuses on leveraging catalysts and reaction conditions to navigate the potential reaction pathways and dictate the formation of specific isomers.

Regioselectivity in Derivatization

The regiochemical outcome of reactions involving benzofuran scaffolds can be nuanced, often influenced by a subtle interplay of electronic and steric factors. While the 2-(chloromethyl) group is a primary site for nucleophilic substitution, other positions on the benzofuran ring can also participate in reactions, leading to different constitutional isomers.

Predicting the site of reaction is not always straightforward. For instance, in acid-catalyzed cyclization reactions to form the benzofuran ring itself, initial analyses may not accurately predict the final product distribution. In one study involving the polyphosphoric acid (PPA)-catalyzed cyclization of an acetal (B89532) to form a benzofuran core, quantum mechanical analyses of the starting material suggested one major regioisomer. wuxiapptec.com However, the experimental result was a 1:5 mixture, favoring the alternative isomer. wuxiapptec.com A deeper mechanistic analysis revealed that the regioselectivity was determined by the relative stability of charged intermediates (oxonium ions) formed during the reaction, a factor not apparent from simple analysis of the neutral starting material. wuxiapptec.com The activation energy for the cyclization at the competing sites differed by only 0.94 kcal/mol, which was enough to invert the expected product ratio. wuxiapptec.com

This highlights a key principle: for complex derivatizations, understanding the reaction mechanism and the properties of key intermediates is crucial for predicting and controlling regioselectivity.

Reaction TypeSubstratesConditions/CatalystRegioselective OutcomeReference
Acid-Catalyzed CyclizationAcetal Substrate 1 Polyphosphoric Acid (PPA), 110 °C1:5 mixture of regioisomers (2a :2b ) wuxiapptec.com

Stereochemical Control in Asymmetric Synthesis

As the demand for enantiomerically pure compounds grows, particularly in pharmacology, the development of methods to control the stereochemical outcome of reactions is paramount. nih.gov The synthesis of chiral benzofuran derivatives presents a significant challenge, but advances in asymmetric catalysis have provided powerful tools to create specific stereoisomers with high selectivity. nih.govacs.org

A notable example involves the asymmetric chromium-catalyzed dearomative addition of this compound to various aldehydes. acs.org This reaction creates a new chiral center, producing valuable secondary benzylic alcohols. By employing a specific chiral bis(oxazoline) ligand in conjunction with a chromium(II) chloride catalyst, researchers were able to achieve excellent yields and high levels of enantioselectivity. acs.org The reaction demonstrates broad applicability, working with a range of aryl, alkenyl, and aliphatic aldehydes to furnish the corresponding chiral alcohols in up to 92% yield and with enantiomeric excesses (ee) reaching 99%. acs.org A proposed transition state suggests a tridentate chelation of the ligand to the chromium center, which effectively dictates the facial selectivity of the aldehyde's approach, leading to the preferential formation of one enantiomer. acs.org

This strategy underscores the power of transition metal catalysis with chiral ligands to overcome the challenge of stereocontrol in the derivatization of prochiral substrates like this compound. Similar principles are applied in other advanced syntheses, such as organocatalyzed asymmetric dearomative cycloadditions and the synthesis of chiral spiro-compounds, which can generate multiple contiguous stereocenters with high precision. acs.orgacs.org

Reaction TypeSubstratesCatalyst/LigandYieldStereoselectivityReference
Asymmetric Dearomative AdditionThis compound, AldehydesCrCl₂, Et-ligand 1167d up to 92%up to 99% ee acs.org
Asymmetric Dearomative Addition3-(Chloromethyl)benzofuran, AldehydesCrCl₂, Et-ligand 1167d up to 88%up to 96% ee acs.org

Advanced Spectroscopic and Analytical Methodologies for Characterization of 2 Chloromethyl Benzofuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of 2-(chloromethyl)benzofuran and its derivatives, offering detailed insights into the molecular framework.

Application of One-Dimensional (¹H, ¹³C) and Two-Dimensional NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of individual protons and carbons within the molecule. For instance, in a derivative like methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate, the ¹H NMR spectrum shows a characteristic singlet for the aromatic proton at δ 7.54 ppm, the chloromethyl protons (-CH₂Cl) at δ 4.88 ppm, and the methoxy (B1213986) and carboxylate methyl groups at δ 3.93 ppm and δ 4.00 ppm, respectively. scispace.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing connectivity between atoms. mdpi.com These methods have been crucial in elucidating the structures of newly isolated benzofuran (B130515) derivatives. asianpubs.orgresearchgate.netresearchgate.net For example, H-H COSY correlations can confirm the coupling between adjacent protons, while HMBC spectra reveal long-range couplings between protons and carbons, helping to piece together the complete molecular structure. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound Derivative

Position ¹H δ (ppm) ¹³C δ (ppm)
Aromatic-H 7.54 (s) 110-155
CH₂Cl 4.88 (s) ~40
OCH₃ 3.93 (s) Not specified
COOCH₃ 4.00 (s) Not specified

Data sourced from a study on methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate. scispace.com

Utility in Distinguishing Positional and Configurational Isomers

NMR spectroscopy is particularly powerful in differentiating between positional and configurational isomers, which have the same molecular formula but different arrangements of atoms. oxinst.commagritek.comaskfilo.comyoutube.com The chemical shifts and coupling patterns in the aromatic region of a ¹H NMR spectrum are highly sensitive to the substitution pattern on the benzene (B151609) ring, allowing for clear distinction between ortho, meta, and para isomers. oxinst.comaskfilo.com For example, the number of signals and their multiplicities in the aromatic region can definitively identify the relative positions of substituents. askfilo.comyoutube.com Furthermore, stereoisomers, such as enantiomers and diastereomers, can often be distinguished, sometimes with the aid of chiral shift reagents, due to their different spatial arrangements which result in distinct NMR environments. youtube.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool that provides information on the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. scienceready.com.au

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to several decimal places. measurlabs.com This precision allows for the determination of the exact molecular formula of a compound, including this compound and its derivatives. rsc.orgrsc.org By comparing the measured exact mass with calculated values for potential formulas, the elemental composition can be unambiguously established. For example, HRMS was used to confirm the elemental composition of a synthesized derivative of this compound, with an observed mass of 316.2619, which was in close agreement with the calculated mass of 316.2635 for the formula C₂₁H₃₄NO⁺. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. nih.gov This technique is invaluable for confirming the structure of known compounds and for elucidating the structure of unknown derivatives. nih.govchimicatechnoacta.runih.govcore.ac.uk Studies on benzofuran derivatives have shown that MS/MS can reliably differentiate between isomers by analyzing their distinct fragmentation pathways upon collision-induced dissociation. nih.govchimicatechnoacta.rucore.ac.uk For instance, the fragmentation of 2-aroylbenzofuran derivatives was investigated using ESI-MS/MS, revealing characteristic losses and rearrangements that helped to identify the positions of various substituents. nih.gov

On-Line Derivatization Coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Detection

For compounds that are difficult to analyze directly by LC-MS due to poor ionization or chromatographic behavior, on-line derivatization can be employed. nih.govsci-hub.se This approach involves chemically modifying the analyte after chromatographic separation but before it enters the mass spectrometer. sci-hub.se An HPLC-MS method with on-line, post-column derivatization was developed for the analysis of this compound. nih.govdntb.gov.uakisti.re.kr Direct analysis was unsuccessful, but derivatizing the compound into a more amenable form allowed for successful analysis by atmospheric pressure chemical ionization (APCI)-MS. nih.gov This technique enhances sensitivity and selectivity, enabling the measurement of impurities within the this compound intermediate that could impact the quality of the final pharmaceutical product. nih.gov The use of derivatizing agents like benzoyl chloride can improve the retention and ionization efficiency of polar analytes in LC-MS/MS analysis. chromatographyonline.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and analyzing the molecular vibrations of a compound. uni-siegen.de These techniques are based on the principle that molecules absorb or scatter light at specific frequencies corresponding to their vibrational modes. uni-siegen.de

For this compound, key IR absorptions are expected for the C-Cl stretch, the furan (B31954) C-O-C asymmetric stretch, aromatic C=C stretches, and CH₂ bending modes. The C-Cl stretching vibration typically appears in the range of 650–750 cm⁻¹. The asymmetric stretch of the furan C-O-C bond is observed between 1240–1270 cm⁻¹. Aromatic C=C stretching vibrations give rise to bands in the 1450–1600 cm⁻¹ region, while CH₂ bending modes are found around 1420–1460 cm⁻¹. In a broader context of benzofuran derivatives, the C=C stretching vibrations are typically observed in the 1680-1640 cm⁻¹ range, and the aromatic C-H stretch occurs between 3100-3000 cm⁻¹. vscht.cz

Raman spectroscopy provides complementary information to IR spectroscopy. uni-siegen.de While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in the polarizability of a molecule during a vibration. uni-siegen.de For benzofuran derivatives, Raman spectra can help in assigning fundamental vibrational modes. researchgate.netresearchgate.net For instance, in a study of 2(3H)-benzofuranone, Raman spectra were recorded in the 400–3200 cm⁻¹ region to help assign fundamental modes. researchgate.net The combination of both IR and Raman data allows for a more complete picture of the vibrational landscape of this compound, confirming the presence of its key functional groups and providing insights into its molecular structure.

Table 1: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
C-ClStretch650–750
Furan C-O-CAsymmetric Stretch1240–1270
Aromatic C=CStretch1450–1600
CH₂Bend1420–1460

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. jcchems.comnih.gov

For benzofuran derivatives, single-crystal XRD studies have been instrumental in elucidating their molecular and crystal structures. jcchems.comnih.govasianpubs.orgscirp.org For example, the crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran revealed that the benzofuran unit is essentially planar. nih.gov In another study on benzofuro[3,2-d]pyrimidine derivatives, XRD analysis confirmed the structure and provided detailed cell unit parameters. asianpubs.org The analysis of various halogenated benzofurans has shown that weak intermolecular interactions, such as C–H⋯O, play a role in stabilizing the crystal lattices.

Table 2: Representative Crystallographic Data for Benzofuran Derivatives
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoximeMonoclinicP2₁/cDimeric arrangement via O-H…N hydrogen bonds. jcchems.com
3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuranMonoclinicPcEssentially planar benzofuran unit. nih.gov
N8,N8-dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamineTriclinicP-1Stabilized by C-H···N, C-H···O, and N-H···O hydrogen bonds. asianpubs.org

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for assessing the purity of this compound and separating it from its isomers and potential impurities.

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. The development of a robust HPLC method is critical for ensuring the quality of pharmaceutical intermediates like this compound. nih.gov The quality of a drug substance can be significantly influenced by the purity of its starting materials and intermediates. nih.gov

Method development in HPLC involves the optimization of several parameters, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings to achieve adequate separation of the target compound from any impurities or isomers. nih.govpensoft.net For benzofuran derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com For instance, a method for the separation of 2,3-benzofuran uses a C18 column with a mobile phase of acetonitrile (B52724), water, and an acid modifier. sielc.com The use of a photodiode array (PDA) detector allows for peak purity assessment by comparing UV-Vis spectra across a single chromatographic peak. sepscience.com For more definitive identification, HPLC can be coupled with mass spectrometry (HPLC-MS), which can help in the analysis of impurities, even if they are not fully resolved chromatographically. nih.govsepscience.com In some cases, pre- or post-column derivatization can be employed to enhance the detectability of compounds that lack a strong chromophore or are not readily ionized. nih.govorientjchem.org

Table 3: Example HPLC Method Parameters for Benzofuran Derivative Analysis
ParameterConditionPurposeReference
ColumnChiralpak IC (250 mm × 4.6 mm, 5 µm)Enantiomeric separation orientjchem.org
Mobile PhaseMethanol:Ethanol:Diethylamine (1:1:0.1 v/v/v)Isocratic elution for isomer separation orientjchem.org
Flow Rate1.0 mL/minControl retention time and resolution orientjchem.org
DetectionUV or Mass SpectrometryQuantification and identification nih.govsepscience.com

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net It is particularly well-suited for the analysis of volatile derivatives of benzofuran and for identifying low-level impurities that might be present in this compound. researchgate.netmdpi.com The separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net

GC coupled with mass spectrometry (GC-MS) is a highly sensitive and specific method for identifying the components of a mixture. rjpbcs.comresearchgate.net The gas chromatograph separates the compounds, which are then introduced into the mass spectrometer for ionization and detection, providing a unique mass spectrum for each component that can be used for identification by comparison with spectral libraries. rjpbcs.com The analysis of furan and its derivatives in various matrices often employs GC-MS due to its ability to separate isomers and provide structural information. mdpi.com For the analysis of this compound, a GC-MS method would involve optimizing the temperature program of the GC oven to ensure good separation of volatile components and selecting appropriate mass spectrometric conditions for sensitive detection. nih.gov

Table 4: Typical GC Method Parameters for Volatile Benzofuran Analysis
ParameterConditionPurposeReference
ColumnHP-5MS (or similar)Separation of volatile compounds mdpi.com
Carrier GasHeliumMobile phase mdpi.com
Injector Temperature~280 °CVaporization of the sample mdpi.com
Oven ProgramTemperature ramp (e.g., 32°C to 200°C)Separation of components with different boiling points mdpi.com
DetectorMass Spectrometer (MS)Identification and quantification mdpi.comrjpbcs.com

Computational and Theoretical Investigations of 2 Chloromethyl Benzofuran Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-(chloromethyl)benzofuran at the atomic level. These methods provide a detailed picture of the electron distribution and bonding within the molecule.

Density Functional Theory (DFT) Studies on Reactivity and Molecular Orbitals

Density Functional Theory (DFT) has been widely employed to study the reactivity and molecular orbitals of benzofuran (B130515) derivatives. dntb.gov.uamdpi.com For the related compound 5-(chloromethyl)benzofuran (B2397955), DFT calculations at the B3LYP/6-311+G(d,p) level have been used to predict geometric parameters and analyze its molecular orbital configuration. These studies reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily located on the benzofuran π-system, while the Lowest Unoccupied Molecular Orbital (LUMO) is associated with the σ* orbital of the C-Cl bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's reactivity.

DFT calculations are also instrumental in predicting reactivity in nucleophilic substitution reactions by modeling transition states. For instance, calculations can determine the activation energy for an attack at the chloromethyl carbon, which helps in understanding reaction mechanisms and solvent effects. The molecular electrostatic potential (MEP) map, another output of DFT studies, helps in identifying electrophilic and nucleophilic regions within the molecule, offering insights into potential intermolecular interactions. dntb.gov.uaresearchgate.net

Table 1: Predicted Geometric and Electronic Properties of a Chloromethylbenzofuran Isomer from DFT Calculations

ParameterCalculated Value
C-O (furan) bond length1.36 Å
C-Cl bond length1.79 Å
Dipole moment2.8–3.2 D
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Energy Gap4.4 eV

Data for 5-(chloromethyl)benzofuran at the B3LYP/6-311+G(d,p) level.

Ab Initio Methods for High-Accuracy Calculations

While DFT is a powerful tool, ab initio methods offer a higher level of theoretical accuracy for calculating molecular properties. ictp.itsapub.orgresearchgate.netaps.org These methods, which are based on first principles without empirical parameterization, can be used to obtain highly accurate thermochemical data and geometries for reactants, products, and transition states. mdpi.com For complex reactions, such as the Diels-Alder reaction involving furan (B31954) derivatives, ab initio calculations can provide detailed insights into reaction mechanisms and the influence of substituents. researchgate.net Although computationally more expensive than DFT, ab initio methods are valuable for benchmarking and for systems where electron correlation effects are particularly important. chemrxiv.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are essential tools for exploring the conformational landscape of flexible molecules like this compound. drugdesign.orgpreprints.orgresearchgate.net The rotation around the bond connecting the chloromethyl group to the benzofuran ring gives rise to different conformers with varying energies.

DFT calculations on the related 5-(chloromethyl)benzofuran have predicted a torsional energy barrier of 8–12 kJ/mol for the rotation of the chloromethyl group. Molecular dynamics simulations can further explore the conformational space by simulating the movement of atoms over time, taking into account temperature and solvent effects. drugdesign.orgnih.gov These simulations can identify the most stable, low-energy conformers and the energy barriers between them, which is crucial for understanding how the molecule might interact with biological targets or other reactants. drugdesign.org

Prediction of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry plays a crucial role in mapping out potential reaction pathways and understanding the energetics of chemical transformations. arxiv.orgmi-6.co.jpresearchgate.net By calculating the energies of reactants, products, and, most importantly, transition states, a detailed energy profile for a reaction can be constructed. libretexts.orggithub.io

For reactions involving this compound, such as nucleophilic substitutions where the chlorine atom is replaced, computational methods can model the transition state structure. grafiati.com The energy of this transition state determines the activation energy barrier for the reaction. github.io Methods like DFT can be used to calculate the geometries and energies of these transient species. mdpi.com Comparing the energy barriers for different possible pathways allows for the prediction of the most likely reaction mechanism. libretexts.org For instance, in reactions with ambident nucleophiles, calculations can predict whether the reaction will occur at the carbon of the chloromethyl group or another site.

Elucidation of Intermolecular Interactions and Spectroscopic Interpretations

Computational methods are invaluable for understanding the non-covalent interactions that govern the behavior of molecules in condensed phases and for interpreting spectroscopic data.

The molecular electrostatic potential (MEP) derived from quantum chemical calculations can predict regions of a molecule that are likely to engage in hydrogen bonding or other electrostatic interactions. dntb.gov.uaresearchgate.netsapub.org For benzofuran derivatives, intermolecular interactions such as C-H···O and π···π stacking have been studied using these methods. mdpi.comdoaj.org These interactions are critical in determining crystal packing and can influence the molecule's physical properties and biological activity. mdpi.comnih.gov

Furthermore, theoretical calculations can predict spectroscopic properties like NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.net By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and the experimental spectra can be assigned with greater confidence. beilstein-journals.org For example, DFT calculations have been used to predict the characteristic IR absorption for the C-Cl stretch and the NMR chemical shifts for the protons and carbons in chloromethyl-substituted benzofurans.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Molecules

2-(Chloromethyl)benzofuran and its derivatives are key starting materials for synthesizing intricate molecular architectures, particularly those containing multiple heterocyclic systems.

A significant application of this compound derivatives is in the synthesis of quinoline-benzofuran hybrids, which are of interest due to the biological activities associated with both quinoline (B57606) and benzofuran (B130515) motifs. beilstein-journals.orgconnectjournals.com Researchers have developed efficient one-pot, three-step procedures to create these hybrid molecules. researchgate.net

The general strategy involves the reaction of a 2-(chloromethyl)quinoline (B1294453) derivative with a substituted salicylaldehyde (B1680747) or a related hydroxyaryl aldehyde. beilstein-journals.orgresearchgate.net The process typically proceeds through an initial Williamson ether synthesis, where the phenolic hydroxyl group of the salicylaldehyde displaces the chloride ion from the chloromethyl group. This is followed by hydrolysis of an ester group often present on the quinoline ring, and a final intramolecular cyclization to form the benzofuran ring fused to the quinoline system. beilstein-journals.orgresearchgate.net

These reactions are often facilitated by a base such as potassium carbonate (K2CO3) in a suitable solvent like acetonitrile (B52724) (CH3CN). beilstein-journals.orgconnectjournals.com The use of ultrasound irradiation has also been reported to improve reaction conditions. beilstein-journals.org This methodology allows for the creation of a library of substituted quinoline-benzofuran hybrids by varying the substituents on the salicylaldehyde starting material. beilstein-journals.orgresearchgate.net For example, salicylaldehydes with both electron-donating and electron-withdrawing groups have been successfully employed, demonstrating the robustness of this synthetic route. researchgate.net

Another advanced synthetic route involves a copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines. This radical addition and intramolecular cyclization cascade yields various tetrahydrobenzofuro[3,2-b]quinolines. acs.org

Product TypeReactantsKey Reaction StepsConditionsYieldReference
2-(Benzofuran-2-yl)quinoline-3-carboxylic acidsEthyl 2-chloromethyl-quinoline-3-carboxylate, Substituted SalicylaldehydesWilliamson ether synthesis, Ester hydrolysis, Intramolecular cyclizationK2CO3, Refluxing CH3CN, then KOH/EtOH52-82% beilstein-journals.org
4-Methyl-2-(3-methylbenzofuran-2-yl)quinoline-3-carboxylic acidsEthyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate, 1-(2-Hydroxyphenyl)ethanonesWilliamson ether synthesis, Ester hydrolysis, Intramolecular cyclizationK2CO3, PEG-400, Refluxing MeCN, then KOH/EtOHGood connectjournals.com
Tetrahydrobenzofuro[3,2-b]quinolinesBenzofurans, 2-(Chloromethyl)anilinesRadical addition, Intramolecular cyclizationCopper(I) catalystGood to Excellent acs.org

The reactivity of this compound makes it an ideal component in cascade reactions, where multiple chemical transformations occur in a single pot, enhancing synthetic efficiency. The one-pot synthesis of quinoline-benzofuran hybrids is a prime example of a cascade process, combining intermolecular C-O bond formation and intramolecular C-C bond cyclization in a single operation. researchgate.net

Beyond this, related structures have been employed in palladium-catalyzed cascade reactions. For instance, 1-(2-allyloxyaryl)-2-yn-1-ols undergo a sequential Pd(0)-catalyzed deallylation followed by a Pd(II)-catalyzed aminocarbonylative heterocyclization to produce 2-benzofuran-2-ylacetamides. nih.gov This demonstrates the potential for developing complex cascade sequences involving benzofuran precursors.

Furthermore, a method for constructing complex benzofurylethylamine derivatives has been developed through a unique radical cyclization cascade mechanism initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov While not directly using this compound, these examples showcase the utility of benzofuran-containing building blocks in sophisticated cascade reactions. The development of such efficient, multi-step, one-pot syntheses is a significant goal in modern organic chemistry. nih.gov

Intermediate in the Formation of Fused Heterocyclic Ring Systems (e.g., Quinoline-Benzofuran Hybrids)

Contributions to Polymer Chemistry and Functional Material Development

The benzofuran moiety is a component of various functional materials, and this compound serves as a precursor in this domain.

The chloromethyl group is a functional handle that can act as an initiation site for certain types of polymerization. sigmaaldrich.com Substances with weak bonds that can generate radical species under mild conditions are known as radical initiators and are fundamental to many industrial polymerization processes. wikipedia.org For example, N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine is a known initiator used in nitroxide-mediated polymerization (NMP) for synthesizing styrene (B11656) and acrylate (B77674) polymers. sigmaaldrich.com This highlights the utility of the chloromethyl functionality in initiating polymerization.

In living cationic polymerization, the combination of a cumyl chloride with boron trichloride (B1173362) (BCl3) can quantitatively polymerize isobutylene, with the resulting polymers having C-Cl bonds at their chain ends. acs.org This indicates that the chloro-group in this compound could potentially initiate similar polymerizations, incorporating the benzofuran unit at the start of a polymer chain.

Additionally, a "monomer-polymer-monomer" (MPM) strategy has been developed for the functionalization of the benzofuran benzene (B151609) ring. researchgate.net In this approach, benzofuran is first polymerized to polybenzofuran (PBF). The polymer is then subjected to an electrophilic aromatic substitution reaction, which occurs with high regioselectivity. Finally, the substituted polymer is thermally depolymerized to yield 5-substituted benzofuran monomers. researchgate.net This innovative method showcases the use of benzofuran itself as a monomer for creating a polymer that serves as a modifiable intermediate. researchgate.net

Dyes and pigments are colored substances that are integral to numerous industries. researchgate.net Their color arises from a chemical structure, known as a chromophore, which is typically a covalently unsaturated group capable of absorbing light in the visible spectrum. researchgate.net While direct synthesis of commercial dyes from this compound is not widely documented, its role as a building block for larger, conjugated systems implies its potential as a precursor for novel organic dyes and pigments. The synthesis of complex heterocyclic systems, such as the quinoline-benzofuran hybrids, results in extended π-conjugated molecules, a common feature of organic chromophores. beilstein-journals.org The combination of different aromatic and heterocyclic rings can be used to tune the electronic properties and thus the color of the resulting compound. Therefore, this compound is a valuable starting material for exploring new classes of functional dyes.

Monomer or Initiator in Polymerization Studies

Advancements in Synthetic Methodology Development

The use of this compound and its analogs has spurred the development of new and efficient synthetic methods. The creation of quinoline-benzofuran hybrids has led to the refinement of one-pot, multi-step synthetic protocols that are both facile and economical. beilstein-journals.orgresearchgate.net These methods often employ inexpensive catalysts and mild reaction conditions, representing an advancement over traditional multi-step syntheses that require isolation of intermediates. beilstein-journals.org

A notable methodological innovation is the copper(I)-catalyzed dearomatization of benzofurans through a radical addition and cyclization cascade with 2-(chloromethyl)anilines. acs.org This reaction provides a novel pathway to tetrahydrobenzofuro[3,2-b]quinolines and demonstrates the use of radical processes to build complex scaffolds from benzofuran precursors. acs.org The development of metal-free catalytic approaches for preparing 2-acyl benzofurans from o-hydroxyphenyl propargylic alcohols also represents a significant step forward, offering an alternative to metal-catalyzed transformations. rsc.org These examples show that the unique reactivity of this compound and related structures continues to be a driving force for innovation in synthetic organic chemistry.

Conclusion and Outlook for Future Research Endeavors

Synthesis of Major Research Contributions and Unresolved Challenges

Research has firmly established 2-(chloromethyl)benzofuran as a key intermediate in the synthesis of diverse heterocyclic systems. beilstein-journals.orgresearchgate.net A notable application is in the preparation of 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, which are of interest for their potential pharmacological activities. beilstein-journals.orgresearchgate.netresearchgate.net The synthesis often involves the reaction of a 2-(chloromethyl)quinoline (B1294453) derivative with substituted salicylaldehydes. beilstein-journals.orgresearchgate.net One-pot procedures have been developed to streamline the synthesis of these complex molecules, highlighting the utility of this compound precursors. researchgate.netresearchgate.net

Despite these advancements, several challenges persist in the field of benzofuran (B130515) chemistry. A significant hurdle is the need for more efficient and scalable synthesis methods for benzofuran derivatives in general. numberanalytics.com While various catalytic systems, including those based on transition metals like palladium, copper, nickel, and rhodium, have been employed to construct the benzofuran core, the scalability of many of these methods remains a concern for practical applications. numberanalytics.comnih.govacs.org Furthermore, achieving high regioselectivity and stereoselectivity in the synthesis of complex benzofuran structures continues to be a significant challenge. numberanalytics.com A deeper understanding of the fundamental properties of benzofuran derivatives is also required to design materials with specific and predictable characteristics. numberanalytics.com

Identification of Emerging Trends and Opportunities in this compound Chemistry

The reactivity of the chloromethyl group in this compound presents a prime opportunity for diverse functionalization. An emerging trend is the use of this compound as a radical precursor in copper(I)-catalyzed dearomatization reactions. acs.org This approach allows for the synthesis of complex polycyclic structures, such as tetrahydrobenzofuro[3,2-b]quinolines, by reacting 2-(chloromethyl)anilines with benzofurans. acs.org This radical addition and intramolecular cyclization cascade opens new pathways to novel chemical entities. acs.org

Another area of growing interest is the development of multicomponent reactions involving benzofuran precursors. numberanalytics.com These reactions offer an efficient route to synthesize complex molecules in a single step, which is highly desirable in medicinal and materials chemistry. The functionalization of the benzofuran ring through C-H activation is also a promising trend, allowing for the direct introduction of various substituents onto the benzofuran core. numberanalytics.com

The exploration of photochemical reactions involving benzofurans is providing unique avenues for synthesizing derivatives with intricate ring systems. numberanalytics.com These emerging synthetic strategies, coupled with the inherent reactivity of the 2-(chloromethyl) group, are expected to drive the discovery of new compounds with novel properties.

Prospective Avenues for Further Synthetic Transformations and Derivatization

The 2-(chloromethyl) group is a versatile handle for a multitude of synthetic transformations. Future research will likely focus on expanding the scope of its reactions to create a wider range of derivatives.

Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups at the 2-position. evitachem.com This allows for the synthesis of libraries of compounds for screening in various applications.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form new carbon-carbon bonds, linking the benzofuran core to other aromatic or aliphatic moieties. numberanalytics.com

Wittig-type Reactions: The chloromethyl group can be converted into a phosphonium (B103445) salt, which can then participate in Wittig reactions to introduce double bonds with controlled stereochemistry. preprints.org

Radical Reactions: Further exploration of radical-mediated transformations, beyond the dearomatization reactions already mentioned, could lead to novel cyclization and functionalization pathways. acs.org

The derivatization of the benzofuran ring itself, in conjunction with transformations of the 2-(chloromethyl) group, offers a combinatorial approach to generating molecular diversity.

Future Directions in the Development of Novel Materials (Non-prohibited applications)

The unique electronic and structural properties of the benzofuran scaffold make it an attractive component for the development of advanced materials. While the primary focus of benzofuran chemistry has been on pharmaceuticals, there are significant opportunities in non-prohibited material science applications.

Organic Electronics: Benzofuran derivatives are being investigated for their potential use in organic electronics, including flexible electronics. numberanalytics.com The ability to tune the electronic properties of the benzofuran ring through substitution makes these compounds promising candidates for organic semiconductors and light-emitting materials.

Energy Storage: There is growing interest in exploring benzofuran derivatives as materials for energy storage applications, such as in batteries and supercapacitors. numberanalytics.com The heterocyclic structure can provide stable frameworks for charge storage and transport.

Catalysis: Benzofuran-based compounds are being explored as ligands for transition metal catalysts. numberanalytics.com The heteroatoms in the benzofuran ring can coordinate to metal centers, influencing the catalytic activity and selectivity in various organic transformations.

The development of novel materials from this compound will depend on a synergistic approach that combines innovative synthetic methodologies with a thorough understanding of the structure-property relationships of the resulting derivatives.

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks based on coupling patterns and chemical shifts. For example, the chloromethyl (–CH2Cl) group typically appears as a singlet at δ ~4.5–5.0 ppm in 1H NMR, while adjacent aromatic protons show splitting due to benzofuran ring conjugation .
  • X-ray Diffraction (XRD) : Determines crystal packing and intermolecular interactions (e.g., hydrogen bonds). For instance, carboxyl groups in analogs form centrosymmetric dimers via O–H⋯O bonds, confirmed by XRD data .

How should researchers address contradictions in reported pharmacological activities of benzofuran derivatives?

Advanced
Discrepancies often arise from variations in substituent positions, assay protocols, or cell lines. To resolve these:

  • Conduct structure-activity relationship (SAR) studies using standardized assays (e.g., MTT for cytotoxicity).
  • Compare results against analogs with well-documented activities (e.g., 5-chloro-3-methylsulfinyl derivatives show antitumor activity ).
  • Validate findings using orthogonal methods (e.g., enzymatic inhibition vs. cell-based assays) .

What strategies optimize reaction conditions for synthesizing halogenated benzofuran derivatives?

Q. Advanced

  • Solvent Selection : Use polar aprotic solvents (e.g., DCM) to enhance nucleophilicity.
  • Temperature Control : Low temperatures (~0°C) minimize side reactions during chlorination .
  • Catalysis : Palladium catalysts improve cycloisomerization efficiency in furan ring formation .
  • Workflow Example : Refluxing ethyl esters with KOH/MeOH/H2O followed by acidification yields carboxylic acid derivatives (82% yield) .

How can researchers evaluate the biological activity of this compound derivatives methodically?

Q. Advanced

  • In Vitro Screening : Use human dihydroorotate dehydrogenase (DHODH) inhibition assays for antiviral potential .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsomal models .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF3) to enhance binding affinity, as seen in antiviral analogs .

What role do substituent positions play in modulating the optical properties of benzofuran derivatives?

Advanced
Electron-donating groups (e.g., –CHO at the 5-position) enhance fluorescence by extending π-conjugation. Conversely, electron-withdrawing groups (e.g., –NO2) reduce emission intensity. Conjugation with proteins (e.g., Concanavalin A) shifts absorption maxima, enabling applications as biosensors .

What challenges arise during purification of this compound derivatives, and how can they be mitigated?

Q. Advanced

  • Challenge : Co-elution of byproducts (e.g., unreacted alcohol).
  • Solution : Optimize column chromatography gradients (e.g., PE/EtOAc) or employ preparative HPLC.
  • Case Study : Chloride 77c purification achieved 99% purity using PE/CH2Cl2 (5:1 v/v) .

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